![molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5](/img/structure/B90866.png)
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol, commonly known as “maitotoxin”, is a naturally occurring toxin found in certain species of dinoflagellates. It is considered to be one of the most potent marine toxins known to date, with lethal effects on a variety of aquatic organisms, including fish, mollusks, and crustaceans. Despite its toxicity, maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications.
Mecanismo De Acción
Maitotoxin exerts its toxic effects by disrupting the function of cell membranes, specifically by forming pores that allow the uncontrolled influx of calcium ions into cells. This leads to a cascade of events that ultimately results in cell death. The exact mechanism by which maitotoxin forms these pores is still not fully understood, but it is believed to involve the interaction of the toxin with specific membrane lipids and proteins.
Efectos Bioquímicos Y Fisiológicos
Maitotoxin has been shown to have a wide range of biochemical and physiological effects on cells and organisms. In addition to its ability to disrupt calcium signaling pathways, maitotoxin has been shown to induce oxidative stress, activate inflammatory pathways, and modulate the function of ion channels and transporters. These effects have been studied in a variety of cell types and animal models, and have led to the investigation of maitotoxin as a potential therapeutic agent for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using maitotoxin in laboratory experiments is its potency and specificity for calcium channels. This makes it a useful tool for studying the role of calcium signaling pathways in various biological processes. However, the extreme toxicity of maitotoxin also presents a significant limitation, as it can be difficult to work with and requires specialized handling and safety precautions.
Direcciones Futuras
There are several potential future directions for research on maitotoxin. One area of interest is the development of maitotoxin-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of maitotoxin as a tool for studying the role of calcium signaling pathways in neurodegenerative disorders such as Alzheimer’s disease. Additionally, further studies are needed to fully understand the mechanism by which maitotoxin forms pores in cell membranes, which could lead to the development of new drugs that target this process.
Métodos De Síntesis
Maitotoxin is a complex molecule that is difficult to synthesize in the laboratory. The first total synthesis of maitotoxin was achieved in 1995 by Kishi and co-workers, using a convergent synthetic strategy that involved the assembly of three major fragments. Since then, several other synthetic approaches have been developed, including a biomimetic total synthesis that mimics the biosynthetic pathway of maitotoxin in dinoflagellates.
Aplicaciones Científicas De Investigación
Maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications. It has been shown to have a wide range of biological activities, including the ability to activate voltage-gated calcium channels, induce membrane permeabilization, and modulate ion channel function. These properties have led to the investigation of maitotoxin as a potential tool for studying calcium signaling pathways, as well as a potential therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Propiedades
Número CAS |
16394-67-5 |
|---|---|
Nombre del producto |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1 |
Clave InChI |
WRYOVWSDXQDZLV-OQPODDBKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
Sinónimos |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



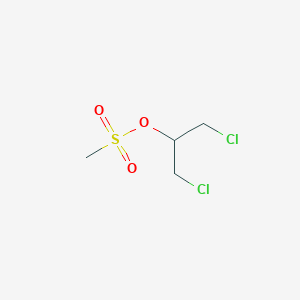
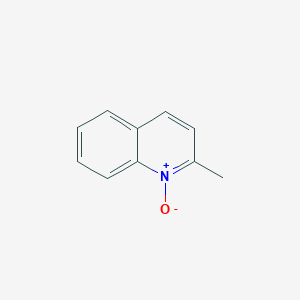
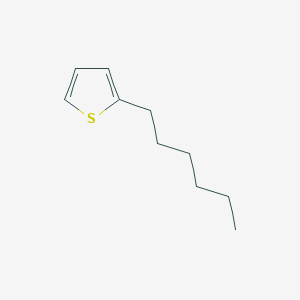
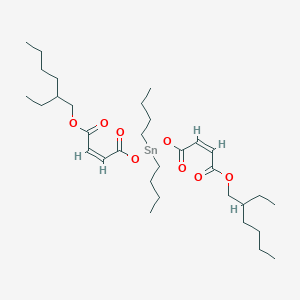
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
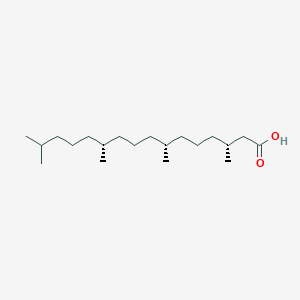
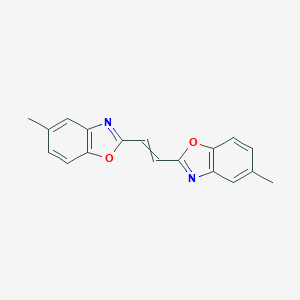
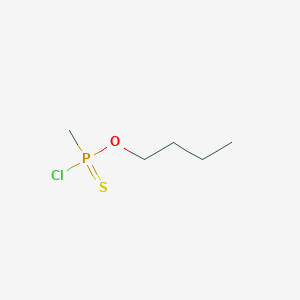
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
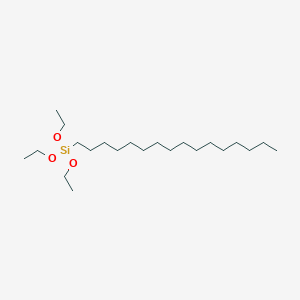
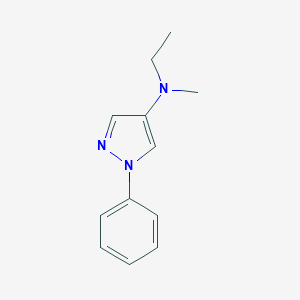
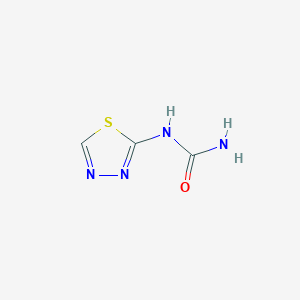
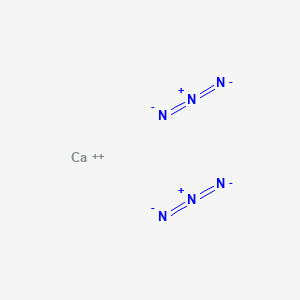
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)